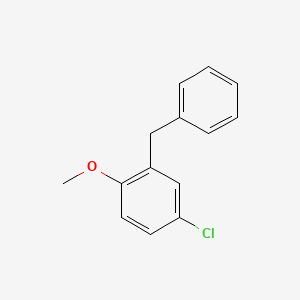
2-Benzyl-4-chloro-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-chloro-1-methoxybenzene is an organic compound with the molecular formula C14H13ClO and a molecular weight of 232.712 g/mol It is a benzene derivative, characterized by the presence of a benzyl group, a chlorine atom, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with 4-chloroanisole in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzyl-4-chloro-1-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-benzyl-1-methoxybenzene.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products:
- Oxidation of the methoxy group can yield 2-benzyl-4-chlorobenzaldehyde or 2-benzyl-4-chlorobenzoic acid.
- Reduction of the chlorine atom results in 2-benzyl-1-methoxybenzene.
- Substitution reactions can produce compounds like 2-benzyl-4-hydroxy-1-methoxybenzene or 2-benzyl-4-amino-1-methoxybenzene .
Aplicaciones Científicas De Investigación
2-Benzyl-4-chloro-1-methoxybenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-chloro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophiles, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of the benzyl, chlorine, and methoxy groups influences the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
- 4-Bromo-2-chloro-1-methoxybenzene
- 1-Chloro-3-fluoro-2-methoxybenzene
- 2-Benzyl-1,3-dimethoxybenzene
Comparison: For example, the presence of the benzyl group provides steric hindrance, influencing the compound’s behavior in substitution reactions compared to similar compounds without this group .
Propiedades
IUPAC Name |
2-benzyl-4-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMCEUWHDXDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
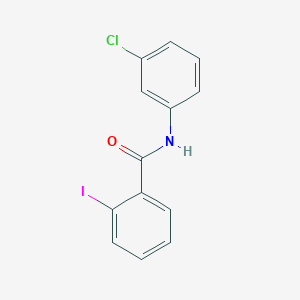
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
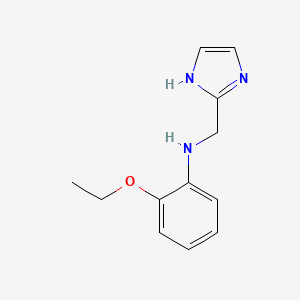
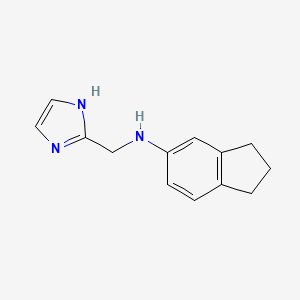
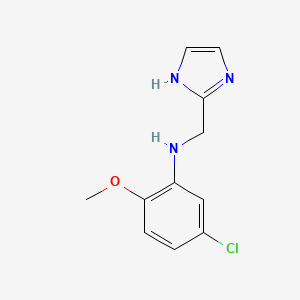
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
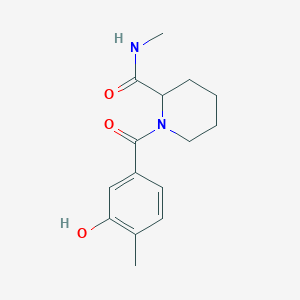

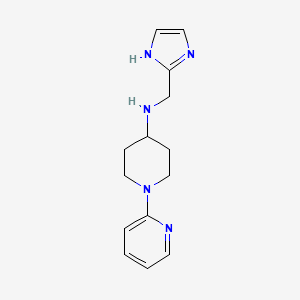

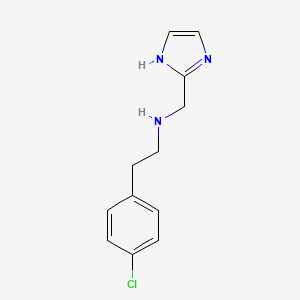
![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
